2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2N3O3 and its molecular weight is 392.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Biochemical Pathways
Similar compounds like 2,4-d are known to disrupt the plant’s normal growth and development processes by interfering with the normal functioning of auxins .
Pharmacokinetics
Similar compounds like 2,4-d are known to be slightly soluble in water and soluble in most organic solvents . This solubility profile likely influences the compound’s bioavailability.
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled and unsustainable growth in plants, leading to their death .
Action Environment
Similar compounds like 2,4-d are known to be used in a wide range of environments for weed control .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-4-3-7-23-17(10)21-11(2)16(18(23)25)22-15(24)9-26-14-6-5-12(19)8-13(14)20/h3-8H,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBWSXDAPQXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.